

Application Note and Protocol for HPLC Analysis of Sodium Danshensu

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Compound of Interest

Compound Name: Sodium Danshensu

Cat. No.: B1669798

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This document provides a detailed protocol for the quantitative analysis of **Sodium Danshensu** using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Sodium Danshensu, the sodium salt of D-(+)- β -(3,4-dihydroxyphenyl)lactic acid, is a major water-soluble bioactive component isolated from the traditional Chinese medicine *Salvia miltiorrhiza* (Danshen). It exhibits significant pharmacological activities, particularly in the treatment of cardiovascular diseases. Accurate and reliable quantification of **Sodium Danshensu** in various matrices, such as raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust HPLC method for this purpose.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of **Sodium Danshensu**.

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20AT HPLC system or equivalent is suitable.^[1]

- Chromatographic Column: A reversed-phase C18 column is typically used. Examples include:
 - YMC-Pack ODS-AM column (250 mm × 4.6 mm, 5 μm)[1]
 - SinoChrom ODS-BP C18 column (250 mm × 4.6 mm, 5 μm)[2]
 - Discovery C18 column[3]
 - Waters C18 column (150 mm × 3.9 mm, 5 μm)[4]
- Chemicals and Reagents:
 - **Sodium Danshensu** reference standard (≥98% purity)[5]
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Acetic acid (glacial, analytical grade)[2]
 - Formic acid (analytical grade)[4]
 - Water (deionized or HPLC grade)
 - Protocatechuic acid (optional, as internal standard)[3]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized for specific applications.

Parameter	Condition 1	Condition 2	Condition 3
Mobile Phase A	0.8% (v/v) acetic acid in water[1]	2% (v/v) glacial acetic acid in water[2]	0.3% (v/v) formic acid in water[4]
Mobile Phase B	0.8% (v/v) acetic acid in acetonitrile[1]	Methanol[2]	Methanol[4]
Gradient Elution	A detailed gradient program is provided below.[1]	Linear gradient elution is mentioned.[2]	A detailed gradient program is provided below.[4]
Flow Rate	1.0 mL/min[1][2]	1.0 mL/min[4]	1.0 mL/min
Column Temperature	30 °C[1][2][4]	30 °C	30 °C
Injection Volume	10 µL[1][4]	10 µL	10 µL
Detection Wavelength	280 nm[1][2][4]	280 nm	280 nm

Gradient Elution Program (Condition 1):[1]

Time (min)	% Mobile Phase A	% Mobile Phase B
0 - 40	98 → 54	2 → 46
40 - 60	54 → 34	46 → 66
60 - 70	34 → 52	66 → 48
70 - 71	52 → 10	48 → 90
71 - 80	10	90

Gradient Elution Program (Condition 3):[4]

Time (min)	% Mobile Phase B (Methanol)
0 - 40	10 → 60
40 - 50	60 → 70
50 - 70	70 → 83
70 - 75	83 → 10

Preparation of Solutions

- **Standard Stock Solution:** Accurately weigh a suitable amount of **Sodium Danshensu** reference standard and dissolve it in a known volume of methanol or water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at 4°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve a range of concentrations for the calibration curve (e.g., 0.5 - 80.0 mg/L).[\[6\]](#)
- **Sample Preparation:**
 - **Herbal Materials:** For solid samples like *Salvia miltiorrhiza* root, a powdered sample can be extracted using methods such as ultrasonic-assisted extraction with water or methanol. [\[1\]](#) The resulting extract should be filtered through a 0.45 µm membrane filter before injection.[\[4\]](#)
 - **Liquid Formulations:** For liquid samples like oral solutions, dilute the sample with an appropriate solvent and filter through a 0.45 µm membrane filter.[\[2\]](#)
 - **Plasma Samples:** For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is necessary. For example, perchloric acid can be used to precipitate proteins.[\[6\]](#) Alternatively, liquid-liquid extraction can be performed.[\[3\]](#)

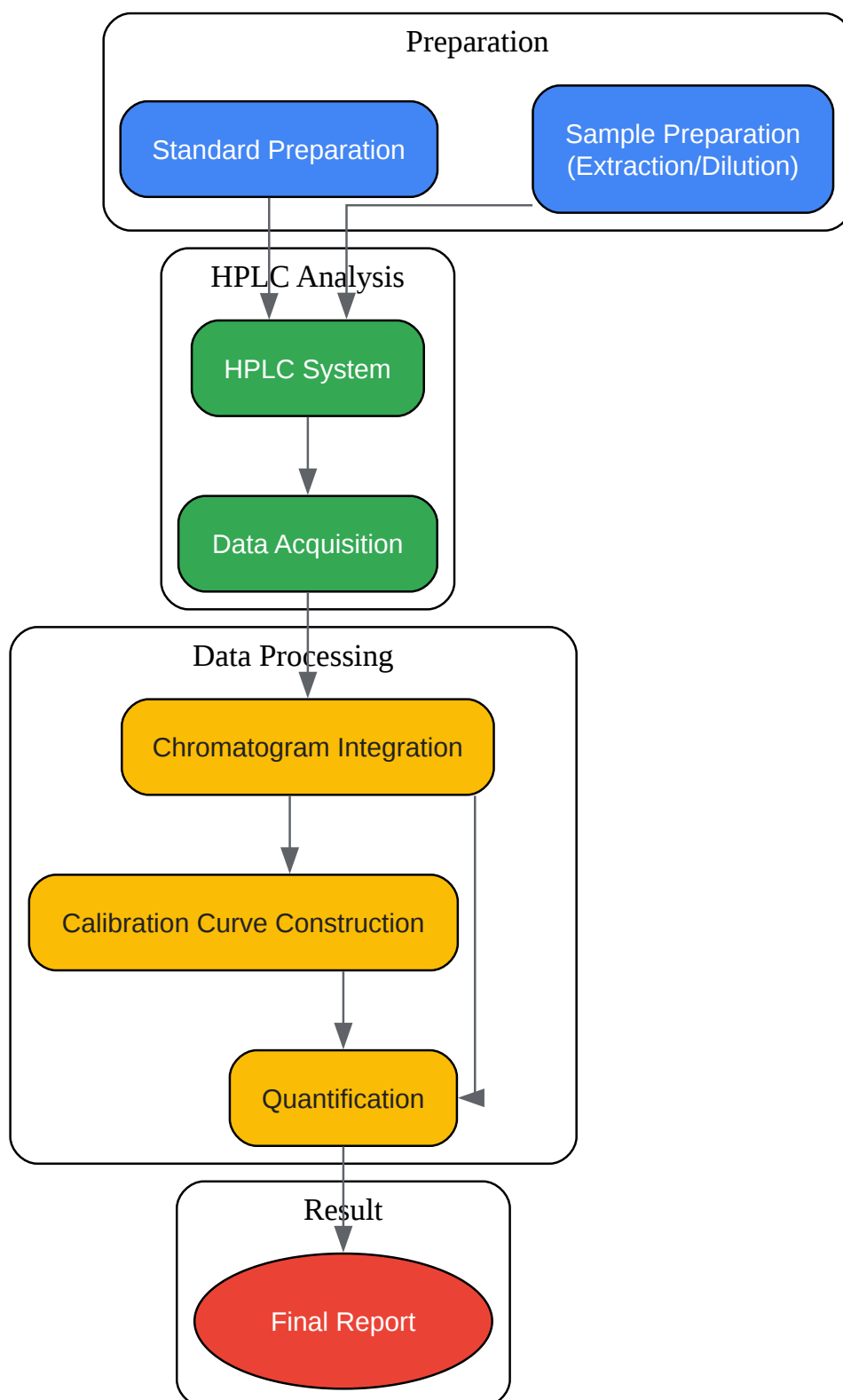
Method Validation Parameters

The analytical method should be validated according to standard guidelines. The following table summarizes typical performance characteristics.

Parameter	Typical Value	Reference
Linearity (r)	> 0.999	[2]
Linear Range	0.5 - 80.0 mg/L	[6]
Precision (RSD)	< 0.85% (Intraday and Interday)	[2]
Accuracy (Recovery)	96.97 - 102.14%	[2]
Limit of Detection (LOD)	0.2 mg/L	[6]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Sodium Danshensu**.



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